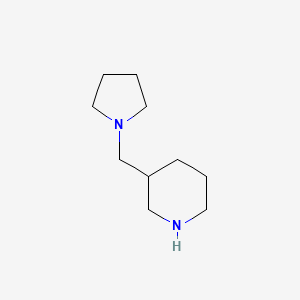

3-(Pyrrolidin-1-ylmethyl)piperidine

Description

Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Heterocycles in Drug Discovery

Piperidine and pyrrolidine rings are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and natural products. researchgate.netresearchgate.net Their prevalence in biologically active compounds underscores their importance in medicinal chemistry.

Piperidine , a six-membered nitrogen-containing heterocycle, is a structural motif found in numerous approved drugs. researchgate.netnih.gov Its chair and boat conformations allow for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.com The piperidine skeleton can influence the pharmacokinetic and pharmacodynamic properties of a molecule by enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net Compounds incorporating a piperidine ring have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects. researchgate.netresearchgate.net

Pyrrolidine , a five-membered nitrogen heterocycle, is another key player in drug discovery. nih.gov Its non-planar, puckered conformation provides a three-dimensional character to molecules, which is advantageous for exploring pharmacophore space. nih.govresearchgate.net The pyrrolidine ring is present in many natural alkaloids and synthetic drugs, contributing to a diverse range of biological activities such as anticancer, antibacterial, and CNS effects. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a drug candidate due to different binding modes with target proteins. nih.gov

The key difference between these two heterocycles lies in their ring size; pyrrolidine has a five-membered ring, while piperidine has a six-membered ring. differencebetween.com

The 3-(Pyrrolidin-1-ylmethyl)piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The this compound moiety can be considered a privileged scaffold due to the combined beneficial properties of its constituent piperidine and pyrrolidine rings.

The linkage of a pyrrolidine ring to a piperidine ring via a methylene (B1212753) bridge creates a flexible yet defined three-dimensional structure. This arrangement allows for the exploration of a larger chemical space and the potential for multipoint interactions with a biological target. The nitrogen atoms in both rings can act as hydrogen bond acceptors or be protonated to form cationic centers, which are often crucial for receptor recognition.

The versatility of this scaffold is further enhanced by the potential for stereoisomerism. The chiral center at the 3-position of the piperidine ring, as well as any stereocenters within the pyrrolidine ring, can lead to different stereoisomers with distinct pharmacological profiles. This stereochemical diversity is a powerful tool in medicinal chemistry for optimizing drug potency and selectivity.

Overview of Academic Research Perspectives on the Chemical Compound

Academic research has explored the synthesis and potential applications of this compound and its derivatives. Studies have focused on developing efficient synthetic routes to access this scaffold and its analogues. For instance, one method involves the reduction of 2-(pyrrolidin-1-yl)carbonyl-3,3-dimethyl piperidine. prepchem.com

Derivatives of this scaffold have been investigated for their activity at various biological targets. For example, a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, which contain the this compound substructure, were synthesized and evaluated for their binding affinity at κ-opioid receptors. rsc.org One of the stereoisomers, (1S,18S)-3c, was identified as a highly potent κ-opioid receptor agonist. rsc.org This research highlights the potential of the this compound scaffold in the design of novel CNS-active agents.

Furthermore, the hydrophilic and three-dimensional nature of scaffolds like (S)-1-(pyrrolidin-2-ylmethyl)piperidine makes them valuable building blocks in the creation of compound libraries for drug discovery. The ability to synthesize these compounds on a larger scale facilitates their use in lead-oriented synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGCHHOJIKYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402126 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514842-98-9 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Analogue Design of the 3 Pyrrolidin 1 Ylmethyl Piperidine Scaffold

Chemical Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a common motif in pharmaceuticals and serves as a primary site for modification to modulate activity and properties. Strategies often focus on substitution at the nitrogen atom or on the carbon atoms of the ring itself.

N-Substitution and Ring Substituent Introduction

The secondary amine of the piperidine ring is a readily modifiable handle for introducing a wide array of substituents. N-alkylation, N-acylation, and N-arylation are common strategies. For instance, derivatives where the piperidine nitrogen is part of a substituted benzamido group have been synthesized. These compounds, in which the piperidine ring is bonded at its 3-position to the benzamido nitrogen via a methylene (B1212753) group, demonstrate how N-substitution can introduce significant structural complexity. google.com

Furthermore, substituents can be introduced directly onto the carbon framework of the piperidine ring. An example of this approach is seen in analogues like N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide, where a carboxamide group is installed at the C-4 position of the piperidine ring. sigmaaldrich.com This type of modification can introduce new hydrogen bonding capabilities and alter the molecule's polarity and interaction with biological targets. The combination of N-substitution and ring substitution provides a powerful toolset for analogue design.

Table 1: Examples of Piperidine Ring Modifications

| Modification Type | Position | Introduced Group | Example Compound Class |

|---|---|---|---|

| N-Substitution | N-1 | Substituted Benzamido | N-(piperidine-3-ylmethyl)benzamides google.com |

| Ring Substitution | C-4 | Carboxamide | Piperidine-4-carboxamides sigmaaldrich.com |

Fused and Spirocyclic Piperidine Derivatives

Creating more rigid and conformationally constrained analogues can be achieved by constructing fused or spirocyclic systems from the piperidine scaffold. Multi-component reactions are an efficient method for building such complex architectures. For example, one-pot, three-component condensation reactions involving a piperidine precursor, an aldehyde, and another active methylene compound can lead to highly functionalized fused heterocyclic systems. ajchem-a.com

Another strategy involves the generation of spirocyclic compounds. The synthesis of spiro-pyrazolopyridine analogues has been achieved through reactions that utilize piperidine as a building block. ajchem-a.com Applying such synthetic strategies to the 3-(pyrrolidin-1-ylmethyl)piperidine scaffold could yield novel spirocyclic structures where the piperidine ring is fused to another ring system at one of its carbon atoms, thereby restricting the conformational flexibility of the piperidine moiety and presenting the pyrrolidinylmethyl substituent in a more defined spatial orientation.

Modifications of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers additional opportunities for structural diversification, including substitution on its ring carbons or a complete transformation of the ring itself.

Substitution Patterns on the Pyrrolidine Ring

The introduction of substituents onto the pyrrolidine ring can significantly influence the biological profile of the parent compound. A powerful and widely used method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, which can be generated from an α-amino acid, reacting with a dipolarophile (e.g., an alkene) to form a substituted pyrrolidine ring with high regio- and stereoselectivity. nih.gov This strategy could be employed to synthesize analogues of this compound bearing various substituents on the pyrrolidine ring by using appropriately substituted precursors in the cycloaddition step.

Ring Transformations (e.g., pyrrolidin-2-ones from piperidine derivatives)

A more profound modification involves the chemical transformation of one heterocyclic ring into another. Research has demonstrated a selective synthesis of pyrrolidin-2-ones from N-substituted piperidine derivatives through an oxidative ring contraction. rsc.orgrsc.org This cascade reaction is mechanistically complex, involving a domino process that includes the in-situ formation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the final pyrrolidin-2-one product. rsc.org The selectivity of the reaction can be tuned by the choice of oxidant and additives. rsc.org This transformation represents a sophisticated strategy for converting the piperidine moiety of a related scaffold into a lactam, fundamentally altering the structure and its chemical properties.

Table 2: Reaction Conditions for Oxidative Ring Contraction of N-Phenylpiperidine

| Oxidant | Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oxone | Cu(OAc)₂ , KI | CH₃CN | 80 | 1-phenylpyrrolidin-2-one | 31 | rsc.org |

This table is based on the model substrate 1-phenylpiperidine (B1584701) as described in the cited literature.

Linker Region Modifications

Strategies for linker modification primarily involve altering its length, rigidity, or chemical nature. An example of linker extension is found in the compound N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide, where the single methylene linker is replaced by a three-carbon propyl chain (-CH₂CH₂CH₂-). sigmaaldrich.com This extension increases the distance and flexibility between the two rings. Other potential modifications, though not specifically reported for this scaffold, could include the introduction of heteroatoms (e.g., oxygen to form an ether linkage), unsaturation (e.g., a double bond to restrict rotation), or cyclic fragments to create a more constrained linker. Such changes would systematically probe the optimal spatial orientation required for biological activity.

Variation of Alkyl Chain Lengths and Functionalities

A fundamental approach to analogue design involves altering the length and functionalization of the alkyl chain that links the pyrrolidine and piperidine rings. The parent compound features a simple methylene (-CH₂) bridge. Extending this linker to an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) chain can significantly alter the spatial relationship between the two heterocyclic moieties. This modification can influence how the molecule fits into a biological target's binding site.

Synthetic strategies to achieve these variations typically involve standard organic chemistry reactions. For instance, reductive amination between a pyrrolidine derivative and a piperidine carboxaldehyde with a modified chain length is a common method. mdpi.com Alternatively, the alkylation of the piperidine nitrogen with a pyrrolidine-containing fragment bearing a longer or functionalized alkyl halide can be employed. The introduction of functional groups, such as ketones or hydroxyl groups, onto the alkyl chain can introduce new hydrogen bonding capabilities, potentially enhancing binding affinity and selectivity.

Table 1: Examples of Alkyl Chain Variations on the this compound Scaffold

| Linker Variation | Example Structure Name | Potential Synthetic Route |

| Ethylene Linker | 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine | Reductive amination of piperidine-3-acetaldehyde with pyrrolidine. |

| Propylene Linker | 3-(3-(Pyrrolidin-1-yl)propyl)piperidine | Alkylation of piperidine with 1-(3-chloropropyl)pyrrolidine. |

| Functionalized Linker | 1-(Pyrrolidin-1-yl)-2-(piperidin-3-yl)ethan-1-one | Acylation of piperidine with a pyrrolidinyl acetyl chloride derivative. |

Introduction of Heteroatoms within the Linker

Replacing the carbon atoms of the methylene linker with heteroatoms such as oxygen (ether linkage), nitrogen (amine linkage), or an amide group (-C(O)NH-) is a powerful strategy to fine-tune the molecule's properties. Heteroatomic linkers can introduce polarity, rigidity, and specific hydrogen bonding patterns that are absent in a simple alkyl chain.

Table 2: Examples of Heteroatomic Linkers in Analogues

| Linker Type | Example Linker Structure | Resulting Compound Class |

| Ether | -O-CH₂- | Amino-ether |

| Amine | -NH-CH₂- | Diamine |

| Amide | -C(O)NH- | Amino-amide |

| Urea (B33335) | -NH-C(O)-NH- | Urea derivative nih.gov |

Conjugation and Hybrid Molecule Formation

Conjugating the this compound scaffold to other pharmacologically relevant heterocyclic systems is a common strategy to create hybrid molecules. These hybrids can exhibit polypharmacology—activity at multiple biological targets—or improved properties derived from the combination of the individual moieties.

Integration with Other Heterocyclic Systems (e.g., quinolin-2(1H)-one, chromen-2-ones, benzothiophene)

The this compound scaffold can be attached to a variety of other heterocyclic structures to generate novel chemical entities.

Quinolin-2(1H)-one: This heterocyclic core is found in numerous bioactive compounds. A known example of such a conjugate is 3-piperidin-4-yl-1H-quinolin-2-one, which establishes a clear precedent for linking piperidine-containing fragments to the quinolinone system. nih.gov A hybrid could be formed by linking the this compound scaffold to the quinolinone core, typically via the piperidine nitrogen.

Chromen-2-ones (Coumarins): Coumarins are a large class of natural and synthetic compounds with diverse biological activities. They are frequently used as building blocks in medicinal chemistry. Hybrid molecules incorporating coumarin (B35378) and other heterocyclic fragments, such as 1,2,3-triazoles, have been successfully synthesized and evaluated for various therapeutic purposes. nih.gov

Benzothiophene (B83047): The benzothiophene ring system is another "privileged" scaffold in drug discovery. The synthesis of benzothiophene piperidine urea derivatives as inhibitors of fatty acid amide hydrolase (FAAH) has been reported, demonstrating a successful integration of these two heterocycles to achieve a specific biological effect. nih.gov Domino reactions catalyzed by piperidine have also been used to construct complex benzothiophene-fused systems. researchgate.net

Table 3: Examples of Hybrid Molecules with Heterocyclic Systems

| Integrated Heterocycle | Example Hybrid Concept | Potential Application Area |

| Quinolin-2(1H)-one | This compound linked to a quinolinone core nih.gov | CNS agents, enzyme inhibitors |

| Chromen-2-one | This compound tethered to a coumarin scaffold nih.gov | Anticancer, anti-inflammatory |

| Benzothiophene | This compound connected to a benzothiophene ring nih.gov | Enzyme inhibitors nih.gov |

Click Chemistry Applications for Scaffold Expansion (e.g., 1,2,3-triazole derivatives)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and highly reliable method for joining molecular fragments. nd.edunih.gov This reaction forms a chemically stable 1,2,3-triazole ring, which can act as a rigid and polar linker connecting the this compound scaffold to another molecule or pharmacophore. nih.gov

The strategy involves functionalizing the scaffold with either a terminal alkyne or an azide (B81097) group. For example, a propargyl group (containing an alkyne) can be installed on the piperidine nitrogen. researchgate.net This "clickable" scaffold can then be reacted with a molecule containing a complementary azide group. The resulting 1,4-disubstituted 1,2,3-triazole derivative links the two parent molecules. mdpi.com This approach has been widely used to synthesize libraries of complex molecules for drug discovery and chemical biology. nih.gov The triazole ring itself is not just a passive linker; its dipole moment and hydrogen bond accepting capabilities can contribute to the biological activity of the final conjugate. nih.govresearchgate.net

Table 4: Click Chemistry Strategy for Scaffold Expansion

| Reactant 1 (Scaffold) | Reactant 2 (Partner) | Catalyst/Conditions | Resulting Linkage |

| Alkyne-functionalized piperidine-pyrrolidine | Azide-functionalized pharmacophore | Cu(I) salt (e.g., CuI/Al₂O₃) mdpi.com | 1,2,3-Triazole mdpi.com |

| Azide-functionalized piperidine-pyrrolidine | Alkyne-functionalized pharmacophore | Cu(I) salt, ligand (e.g., TBTA) nih.gov | 1,2,3-Triazole |

Structure Activity Relationship Sar Investigations of 3 Pyrrolidin 1 Ylmethyl Piperidine Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 3-(pyrrolidin-1-ylmethyl)piperidine derivatives is profoundly influenced by the nature and placement of various substituents on both the piperidine (B6355638) and pyrrolidine (B122466) rings. These modifications can alter the electronic, lipophilic, and steric properties of the molecule, thereby affecting its interaction with the target receptor.

The electronic properties of substituents, particularly their ability to withdraw or donate electrons, play a crucial role in modulating the biological activity of this compound analogs. For instance, in a closely related series of pyrrolidinyl-hexahydro-pyranopiperazine KOR agonists, the presence of electron-withdrawing groups on an N-arylacetamide moiety was found to be critical for optimal binding potency.

Specifically, the introduction of a 3,4-dichloro substitution on the phenyl acetamide group attached to the piperazine nitrogen (a related heterocyclic core) was determined to be a key factor for high KOR binding affinity. The removal of one of the chlorine atoms or its replacement with a fluorine atom resulted in a significant 4- to 8-fold decrease in binding affinity. This highlights the importance of a specific electronic and lipophilic profile in this region of the molecule for effective receptor interaction.

Table 1: Influence of Phenyl Acetamide Substituents on KOR Binding Affinity in a Related Pyrrolidinyl-Pyranopiperazine Scaffold

| Compound | N1-Phenyl Acetamide Substituent | KOR Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 3,4-dichloro | 52 |

| Analog 2 | 3-chloro | 208 |

| Analog 3 | 4-chloro | 416 |

| Analog 4 | 3-fluoro, 4-chloro | 220 |

The size and three-dimensional arrangement of substituents, known as steric factors, significantly impact the ability of a this compound derivative to adopt the optimal conformation for binding to its target receptor. The introduction of bulky groups can create steric hindrance, which may either prevent the molecule from fitting into the binding pocket or, conversely, lock it into a more active conformation.

The conformational flexibility of the piperidine and pyrrolidine rings, as well as the linker connecting them, is also a critical determinant of biological activity. A certain degree of flexibility is necessary for the molecule to adapt its shape to the receptor's binding site. However, excessive flexibility can be entropically unfavorable for binding. Therefore, medicinal chemists often seek to introduce conformational constraints to pre-organize the molecule in a bioactive conformation, which can lead to enhanced potency and selectivity.

For example, the unrestricted conformation of the pyrrolidine ring can be controlled and "locked" by the appropriate choice of substituents. These inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy. A cis-3,4-diphenylpyrrolidine scaffold, for instance, can force the molecule into a "U-shape" conformation that is beneficial for certain receptor interactions.

The size of the heterocyclic rings in the this compound scaffold is a key determinant of its selectivity and potency for specific biological targets. The five-membered pyrrolidine ring and the six-membered piperidine ring confer distinct conformational properties and spatial arrangements of their nitrogen atoms, which are often crucial for receptor recognition.

In studies of related KOR agonists, the pyrrolidine-substituted tetrahydro-pyran ring was found to be optimal for potency. Analogs with acyclic amine substituents at the same position displayed a 2- to 5-fold reduction in affinity, underscoring the importance of the cyclic structure for effective binding. This suggests that the defined conformation and the placement of the nitrogen lone pair of the pyrrolidine ring are critical for productive interactions with the KOR.

Furthermore, when comparing the replacement of a 1,3-disubstituted piperidine moiety with a pyrrolidine ring in other classes of bioactive compounds, a significant decrease in activity has been observed. This indicates that for certain targets, the larger piperidine ring provides a more suitable scaffold for orienting key pharmacophoric features. The choice between a pyrrolidine and a piperidine ring, therefore, represents a critical decision in the design of ligands with desired selectivity and potency profiles.

Pharmacophore Elucidation and Active Conformation Analysis

To understand the molecular basis of the biological activity of this compound derivatives, researchers employ pharmacophore modeling and active conformation analysis. These computational techniques help to identify the essential structural features and their spatial arrangement required for binding to a specific target.

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. For KOR agonists, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and a hydrophobic group, all arranged in a specific three-dimensional orientation.

In the context of this compound derivatives, the nitrogen atoms of both the piperidine and pyrrolidine rings are potential basic centers that can engage in ionic interactions with acidic residues in the receptor binding pocket. The piperidine ring and the methylene (B1212753) linker can serve as a scaffold to position the pyrrolidine ring and any other substituents in the correct orientation to interact with hydrophobic and other recognition sites on the receptor. The pyrrolidinyl-hexahydro-pyranopiperazine series of KOR agonists, for example, highlights the importance of a pyrrolidine moiety for optimal potency, suggesting it is a key structural element for target binding in that scaffold.

Table 2: Key Pharmacophoric Features for Kappa Opioid Receptor Agonists

| Pharmacophoric Feature | Description | Potential Corresponding Group in this compound |

|---|---|---|

| Basic Nitrogen | Forms an ionic bond with an acidic residue (e.g., Asp) in the receptor. | Piperidine nitrogen or Pyrrolidine nitrogen |

| Aromatic Feature | Engages in π-π stacking or hydrophobic interactions. | Can be introduced as a substituent on the piperidine or pyrrolidine ring. |

| Hydrophobic Group | Occupies a hydrophobic pocket in the receptor. | The aliphatic rings themselves or alkyl/aryl substituents. |

For certain classes of KOR ligands, specific torsional angles have been identified as being critical for activity. For example, the torsional angle defined by the atoms N1-C2-C7-N8 has been used to characterize the spatial relationship between the two nitrogen atoms in some KOR agonists. This parameter helps to define the relative orientation of the basic amine and other key features of the pharmacophore.

In the case of this compound, the torsional angles around the C-C bond of the methylene linker and the C-N bonds of both rings would be of particular interest. Computational studies, such as molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify low-energy conformations that are likely to be relevant for receptor binding. By comparing the conformational preferences of active and inactive analogs, it is possible to deduce the specific torsional angles that are associated with high affinity and efficacy at the target receptor. This information is invaluable for the design of next-generation ligands with improved pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts.

For a series of this compound derivatives, a QSAR model could be developed to predict their efficacy and affinity for a specific biological target. This process would involve the following steps:

Data Collection: A dataset of this compound analogs with experimentally determined efficacy (e.g., EC₅₀ or IC₅₀ values) and binding affinities (e.g., Ki or Kd values) would be required.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a predictive model. mdpi.com The goal is to find a statistically significant correlation between a subset of the calculated descriptors and the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might reveal that specific steric, electronic, and hydrophobic features are crucial for high affinity and efficacy. For instance, the model might indicate that electron-withdrawing substituents on the piperidine ring and a certain degree of lipophilicity in the pyrrolidine ring substituents enhance binding.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | R1 Substituent (Piperidine) | R2 Substituent (Pyrrolidine) | Log(1/IC₅₀) | Predicted Log(1/IC₅₀) |

| 1 | H | H | 5.2 | 5.3 |

| 2 | 4-F | H | 5.8 | 5.9 |

| 3 | H | 3-CH₃ | 5.4 | 5.5 |

| 4 | 4-F | 3-CH₃ | 6.1 | 6.2 |

| 5 | 4-Cl | H | 6.0 | 6.1 |

| 6 | H | 3-CF₃ | 5.1 | 5.0 |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. uniroma1.itnih.gov These approaches are particularly valuable for optimizing lead compounds by enhancing potency, selectivity, and pharmacokinetic profiles, or for generating novel intellectual property. uniroma1.it

In the context of a lead optimization program for a this compound derivative, scaffold hopping could involve replacing the central piperidine or pyrrolidine ring with other cyclic systems that maintain the crucial pharmacophoric features. researchgate.net Bioisosteric replacement, a more subtle modification, would involve exchanging specific functional groups or atoms with others that have similar physicochemical properties. nih.gov

Table 2: Potential Scaffold Hops and Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Scaffold Hop / Bioisostere | Rationale |

| Piperidine Ring | Azetidine, Cyclohexane, Tropane | Altering ring size and conformation to explore different vector orientations of substituents and improve binding interactions. |

| Pyrrolidine Ring | Thiazolidine, Oxazolidine, Piperazine | Introducing heteroatoms to modulate polarity, solubility, and potential for new hydrogen bonding interactions. |

| Methylene Linker | Carbonyl, Ether, Amide | Modifying the linker to alter flexibility, polarity, and metabolic stability. |

| Pyrrolidin-1-yl group | Morpholin-4-yl, Thiomorpholin-4-yl | Exploring the impact of additional heteroatoms on physicochemical properties and target interactions. |

For example, if the parent this compound lead compound exhibits poor metabolic stability due to oxidation of the piperidine ring, a bioisosteric replacement strategy could involve substituting the piperidine with a more metabolically robust scaffold like a bicyclic amine. researchgate.net Similarly, to enhance aqueous solubility, the lipophilic pyrrolidine ring could be replaced with a more polar bioisostere such as a morpholine (B109124) ring. researchgate.net

These strategies, guided by computational modeling and medicinal chemistry expertise, would enable the systematic exploration of the chemical space around the this compound scaffold to identify optimized drug candidates.

Pharmacological and Mechanistic Investigations of 3 Pyrrolidin 1 Ylmethyl Piperidine Derivatives in Vitro Studies

Receptor Binding and Modulation Studies

Kappa Opioid Receptor Ligand Activity and Selectivity

Derivatives of the 3-(pyrrolidin-1-ylmethyl)piperidine scaffold have been investigated as potent and selective ligands for the kappa opioid receptor (KOR). Certain analogues have demonstrated high binding affinity and functional agonism at this receptor.

One area of research has focused on akuammicine, an indole (B1671886) alkaloid with a structural framework that includes elements comparable to the piperidine (B6355638) core. Derivatives of akuammicine have been shown to bind tightly to the KOR with high selectivity over the mu opioid receptor (μOR). For instance, specific derivatives exhibit KOR binding affinities (Ki) as low as 0.087 nM, with a selectivity of over 40,000-fold for KOR compared to μOR chemrxiv.org. Functional assays measuring the inhibition of cAMP production have confirmed that these derivatives act as full KOR agonists chemrxiv.org.

Another structurally related compound, the selective KOR agonist U-50,488, displays a high binding affinity with a Ki of 0.2 nM and an EC50 of 9.31 nM chemrxiv.org. In contrast, some phenylpiperidine derivatives have been characterized as KOR antagonists, with one such compound showing a moderate binding affinity (Ki) of 1.35 µM nih.gov.

| Compound/Derivative Class | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy | Selectivity (KOR vs. μOR) |

|---|---|---|---|---|---|

| Akuammicine Derivative 1 | KOR | 0.36 nM | - | - | 15,000-fold |

| Akuammicine Derivative 2 | KOR | 0.087 nM | - | - | 40,000-fold |

| U-50,488 | KOR | 0.2 nM | 9.31 nM | Full Agonist | - |

| Phenylpiperidine Derivative | KOR | 1.35 µM | - | Antagonist | - |

Histamine H3 Receptor Antagonism and Receptor Subtype Selectivity

Piperidine derivatives have been identified as potent antagonists of the histamine H3 receptor (H3R), often in conjunction with activity at other receptors. The piperidine moiety is considered a crucial structural element for this dual activity acs.orgpolimi.it.

In vitro studies have demonstrated that certain piperidine-based compounds exhibit high affinity for the human H3R, with Ki values in the low nanomolar range. For example, compound AR71, a chalcone derivative incorporating a piperidine moiety, shows a Ki of 24 nM for the human H3R mdpi.com. Functional assays confirmed its antagonist/inverse agonist profile, with an IC50 value of 83.5 nM in a cAMP accumulation assay mdpi.com. Another study on dual-acting ligands identified a piperidine derivative with a Ki of 6.2 nM at the human H3R polimi.it. These compounds generally show negligible affinity for other histamine receptor subtypes, such as H1 and H4 mdpi.com.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Activity Profile |

|---|---|---|---|---|

| AR71 | Human H3R | 24 nM | 83.5 nM | Antagonist/Inverse Agonist |

| Piperidine Derivative (KSK68) | Human H3R | 6.2 nM | - | Antagonist |

| Piperidine Derivative (E377) | Human H3R | 7.70 nM | - | Antagonist |

Sigma-1 Receptor Ligand Binding

Many this compound derivatives that exhibit activity at the H3R also show significant affinity for the sigma-1 (σ1) receptor. The piperidine scaffold is a key structural feature for this dual H3/σ1 receptor activity acs.orgpolimi.it.

Radioligand binding assays have been used to determine the affinity of these compounds for both sigma-1 and sigma-2 receptors. Several piperidine-based derivatives have demonstrated low nanomolar affinity for the σ1 receptor. For instance, one compound showed a Ki of 3.64 nM for the σ1 receptor acs.org. Another study on phenoxyalkylpiperidines reported derivatives with Ki values for the σ1 receptor as low as 0.89–1.49 nM uniba.it. Functional studies have shown that some of these ligands act as σ1 receptor antagonists unict.itnih.gov.

| Compound Class/Derivative | Receptor | Binding Affinity (Ki) | Functional Profile |

|---|---|---|---|

| Piperidine Derivative (E377) | σ1 | 3.64 nM | Antagonist |

| Piperidine Derivative (KSK68) | σ1 | 1.5 nM | Antagonist |

| N-[(4-methoxyphenoxy)ethyl]piperidine Derivative 1b | σ1 | 0.89 nM | Agonist |

| N-[(4-methoxyphenoxy)ethyl]piperidine Derivative (R)-2b | σ1 | 1.49 nM | - |

Dopamine D2 Receptor Antagonism

The this compound scaffold and its analogues have been explored for their interaction with dopamine receptors, particularly the D2 subtype. In vitro binding studies have been conducted to assess the affinity of these compounds for D2 receptors.

One study on an iodinated benzamide derivative of a substituted pyrrolidine (B122466), structurally related to the core compound, demonstrated very high affinity for dopamine D2 receptors. In a competitive binding study using rat striatal synaptosomal membranes, this compound, IYM, showed a higher affinity than the standard D2 antagonist spiperone. A saturation binding study determined its dissociation constant (Kd) to be 0.04 nM nih.gov. This indicates a strong potential for derivatives of this scaffold to act as potent D2 receptor ligands.

| Compound | Receptor | Binding Affinity (Kd) | Activity Profile |

|---|---|---|---|

| IYM (N-benzyl pyrrolidinyl benzamide derivative) | Dopamine D2 | 0.04 nM | Antagonist |

Serotonin 5-HT6 Receptor Agonism

Derivatives containing a pyrrolidine-ylmethyl moiety attached to an indole core have been identified as high-affinity ligands for the serotonin 5-HT6 receptor. In particular, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have shown promise in this area researchgate.net.

Within this class of compounds, the stereochemistry at the pyrrolidine ring plays a crucial role in determining the functional activity. The (R)-enantiomers have been found to be potent and full agonists of the 5-HT6 receptor, with EC50 values of 1 nM or less. In contrast, the corresponding (S)-enantiomers act as moderate antagonists researchgate.net. Another series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles also demonstrated nanomolar affinity for the h5-HT1D receptor and were confirmed as full agonists through [35S]GTPγS binding assays nih.gov.

| Compound Class | Enantiomer | Receptor | Functional Activity (EC50) | Activity Profile |

|---|---|---|---|---|

| 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | (R) | 5-HT6 | ≤ 1 nM | Full Agonist |

| 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | (S) | 5-HT6 | - | Moderate Antagonist |

General Neurotransmitter System Modulation

The this compound scaffold and its derivatives can modulate neurotransmitter systems through various mechanisms beyond direct receptor agonism or antagonism.

Histamine H3 receptor antagonists, which include piperidine derivatives, are known to regulate the inflammatory response in microglia mdpi.com. This suggests a role in neuroinflammation and the modulation of immune cell activity within the central nervous system.

Additionally, some spiro-isoquinolino-piperidine derivatives have been designed as nitric oxide (NO) releasing phosphodiesterase 5 (PDE5) inhibitors nih.gov. Nitric oxide is a critical intracellular messenger and neurotransmitter involved in a wide range of physiological processes in the cardiovascular, central nervous, and immune systems nih.gov. By releasing NO, these compounds can influence signaling pathways that are independent of direct receptor interaction, leading to effects such as smooth muscle relaxation nih.gov.

Enzyme Inhibition Studies

Monoamine Oxidase A (MAO-A) Inhibition

In vitro studies on piperidine-containing compounds have revealed inhibitory activity against monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters. While direct studies on the this compound core are not extensively documented, research on related structures provides insight into the potential of the piperidine motif in MAO-A inhibition.

A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and its isoform, MAO-B. The findings indicated that most of these compounds exhibited weak inhibition of MAO-A. Among the tested compounds, derivative S15 was the most potent against MAO-A, with a half-maximal inhibitory concentration (IC50) of 3.691 µM mdpi.comnih.gov. Another compound from the series, S5 , also showed modest MAO-A inhibition with an IC50 value of 3.857 µM mdpi.comnih.gov. These derivatives were generally more selective for MAO-B mdpi.comnih.govresearchgate.net.

Similarly, a series of novel oxadiazole-piperazine derivatives were designed and tested for their MAO inhibitory activities. Compound 4e , which features a 4-nitro-substituted phenyl ring, emerged as a significant MAO-A inhibitor with an IC50 value of 0.116 µM dergipark.org.tr. This potency was approximately 52 times more effective than the reference drug Moclobemide (B1677376) dergipark.org.tr.

Table 1: In Vitro MAO-A Inhibition by Piperidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| S15 | 3.691 mdpi.comnih.gov |

| S5 | 3.857 mdpi.comnih.gov |

| 4e | 0.116 dergipark.org.tr |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Research into inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive N-acylethanolamines, has led to the development of compounds containing both pyrrolidine and piperidine rings.

One such potent and selective NAPE-PLD inhibitor is LEI-401 . This molecule, identified as N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, incorporates both heterocyclic scaffolds. In vitro assays demonstrated that LEI-401 is a highly potent inhibitor of NAPE-PLD, exhibiting an on-target IC50 of 27 nM. Further studies showed its selectivity, with IC50 values greater than 10 µM for other related targets such as cannabinoid receptors (CB1 and CB2) and the enzyme fatty acid amide hydrolase (FAAH).

Table 2: In Vitro NAPE-PLD Inhibition by LEI-401

| Compound | Target | IC50 (nM) |

|---|

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. Hybrid molecules containing both pyrrolidine and piperidine rings have been synthesized and evaluated for this purpose.

A study focused on benzimidazole-based pyrrole/piperidine hybrids identified several compounds with moderate to good inhibitory activity against both cholinesterases. For instance, compounds 1-13 from this series displayed AChE inhibitory activities with IC50 values ranging from 19.44 µM to 36.05 µM. Their activity against BuChE was also notable, with IC50 values in the range of 21.57 µM to 39.55 µM mdpi.com.

Another investigation into pyrrolidine-based hybrids bearing indole, thiourea, and vinyl sulfone pharmacophores also revealed dual inhibitors of AChE and human carbonic anhydrase II. Compound 6b from this series was identified as the most potent inhibitor of AChE with an inhibition constant (Ki) of 43.17 nM, which was more potent than the reference drug tacrine (Ki of 103.47 nM) nih.gov.

These findings suggest that the combination of pyrrolidine and piperidine rings within a larger molecular framework can lead to effective dual inhibitors of both AChE and BuChE.

Table 3: In Vitro Cholinesterase Inhibition by Pyrrolidine/Piperidine Hybrids

| Compound Series/Number | Target Enzyme | IC50 Range (µM) | Ki (nM) |

|---|---|---|---|

| Benzimidazole-pyrrole/piperidine hybrids (1-13) | AChE | 19.44 - 36.05 mdpi.com | - |

| Benzimidazole-pyrrole/piperidine hybrids (1-13) | BuChE | 21.57 - 39.55 mdpi.com | - |

Farnesyl Transferase (FT) Inhibition

Farnesyl transferase (FT) is an enzyme that plays a role in post-translational modification of proteins, including the Ras protein involved in cell growth and proliferation, making it a target for anticancer drug development. Despite the exploration of various heterocyclic compounds as FT inhibitors, in vitro studies specifically investigating derivatives of the this compound scaffold for farnesyl transferase inhibition were not found in the performed search of scientific literature.

PI3K and VEGFR-2 Inhibition

The PI3K/Akt signaling pathway and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical targets in cancer therapy due to their roles in cell survival, proliferation, and angiogenesis.

VEGFR-2 Inhibition: Research has shown that the inclusion of non-aromatic nitrogen heterocycles like pyrrolidine and piperidine can result in significant VEGFR-2 inhibitory activity. In a study of pyrimidine derivatives, compounds 30 and 31 , which incorporate these rings, demonstrated the strongest activity with IC50 values of 0.31 µM and 0.33 µM, respectively nih.gov. Another series of compounds conjugated with a pyridine moiety also showed promise, with compound 27 exhibiting excellent VEGFR-2 inhibition at an IC50 of 3.62 µM, which was more potent than the reference drug sorafenib (IC50 = 4.85 µM) nih.gov.

PI3K Pathway Inhibition: The PI3K pathway is often targeted via one of its key downstream components, Protein Kinase B (PKB or Akt). A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of PKB. These compounds, featuring a piperidine ring attached to a pyrrolopyrimidine core, acted as ATP-competitive, nanomolar inhibitors of PKB, demonstrating the potential of piperidine-containing scaffolds to modulate this critical signaling pathway.

Table 4: In Vitro VEGFR-2 Inhibition by Piperidine/Pyrrolidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 30 | 0.31 nih.gov |

| Compound 31 | 0.33 nih.gov |

| Compound 27 | 3.62 nih.gov |

IκB Kinase (IKKb) Inhibition

IκB kinase (IKK), particularly the IKKβ (IKK-2) subunit, is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. Piperidine derivatives have been investigated as inhibitors of this kinase.

A synthetic monoketone analog of curcumin, EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one), was shown to directly inhibit the catalytic activity of IKK in an in vitro reconstituted system nih.gov. This compound potently suppressed the NF-κB signaling pathway, with an IC50 value of 1.3 µM for blocking the nuclear translocation of NF-κB, a downstream effect of IKK inhibition nih.gov.

In a separate study, a series of piperidinyl aminopyrimidine derivatives were developed as selective IKK-2 inhibitors. The structure-activity relationship study revealed that various substituents on the piperidine and pyrimidine cores influenced inhibitory activity. Compound 17 , which featured an aromatic piperazinosulfonyl substituent, was identified as the most potent and selective inhibitor of IKK-2 in the series, with an IC50 value of 1.30 µM nih.gov.

Table 5: In Vitro IKK-2 Inhibition by Piperidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| EF24 (NF-κB translocation) | 1.3 nih.gov |

ALK and ROS1 Kinase Inhibition

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically rearranged, act as oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) nih.gov. The structural similarity in the ATP-binding sites of ALK and ROS1 allows for the development of dual inhibitors, which has become a validated therapeutic strategy nih.gov.

The piperidine scaffold is a key structural feature in the design of various ALK/ROS1 inhibitors researchgate.netsemanticscholar.org. Research into novel 2-amino-4-(1-piperidine) pyridine derivatives has identified compounds with potent dual inhibitory activity against both wild-type and crizotinib-resistant ALK/ROS1 variants semanticscholar.org. Crizotinib (B193316), a first-generation ALK/ROS1 inhibitor, demonstrated significant clinical activity, but its efficacy is often limited by the emergence of acquired resistance, frequently through secondary point mutations in the kinase domain nih.govnih.gov.

Table 1: In Vitro Activity of Selected Kinase Inhibitors

| Compound | Target | Assay Type | Activity Value | Reference |

|---|---|---|---|---|

| PF-06463922 | ROS1 | Biochemical (Ki) | <0.025 nM | nih.gov |

| Crizotinib | ALK/ROS1 | Cell-based (IC50) | Potent Inhibition | researchgate.net |

| Ceritinib | ALK/ROS1 | Cell-based (IC50) | Potent Inhibition | researchgate.net |

Protein-Protein Interaction (PPI) Modulation

Inhibitors of AF9/ENL and AF4/DOT1L Interactions

Protein-protein interactions (PPIs) are fundamental to cellular processes, and their dysregulation is implicated in diseases like cancer. The interaction between the AHD domain of proteins AF9 and ENL and the histone methyltransferase DOT1L or the transcription factor AF4 is crucial for the formation of super elongation complexes (SECs) nih.govnih.gov. In MLL-rearranged (MLL-r) leukemia, these interactions lead to aberrant gene expression and are essential for leukemogenesis, making them a compelling therapeutic target nih.govnih.gov.

A novel small-molecule inhibitor, identified as compound-1, has been developed to disrupt these critical PPIs. This compound, which features a piperidine-pyrrolidine scaffold, effectively blocks the interaction between AF9/ENL and DOT1L/AF4 nih.govnih.gov. In vitro biochemical assays demonstrated that the compound inhibits these interactions with IC50 values in the low micromolar range nih.gov. By disrupting these PPIs, the compound prevents the recruitment of DOT1L to MLL target genes, leading to a decrease in H3K79 methylation, suppression of malignant gene expression, and inhibition of leukemia cell proliferation nih.govnih.gov.

Table 2: Inhibitory Activity of Compound-1 against AF9/ENL-DOT1L/AF4 PPIs

| Interaction | IC50 (µM) | Reference |

|---|---|---|

| AF9-DOT1L | 0.9 - 3.5 | nih.gov |

| ENL-DOT1L | 0.9 - 3.5 | nih.gov |

| AF9-AF4 | 0.9 - 3.5 | nih.gov |

| ENL-AF4 | 0.9 - 3.5 | nih.gov |

Cellular Pathway Modulation and Phenotypic Effects (In Vitro)

Antiproliferative Effects on Cancer Cell Lines

Derivatives containing the piperidine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The small-molecule inhibitor of AF9/ENL-DOT1L/AF4 interactions, which contains a piperidine-pyrrolidine structure, selectively inhibits the proliferation of cancer cells driven by onco-MLL or Myc oncogenes nih.gov.

While specific data on this compound against the full panel of cell lines is not detailed in the provided sources, related structures have been evaluated. For example, novel N-(piperidine-4-yl)benzamide derivatives have shown potent activity against the HepG2 hepatocarcinoma cell line, with one compound exhibiting an IC50 value of 0.25 μM researchgate.net. Similarly, other heterocyclic compounds incorporating indole moieties have shown antiproliferative activity against lines such as HT-29 with GI50 values at the micromolar level researchgate.netnih.gov. These findings underscore the potential of the piperidine core structure in the development of novel anticancer agents.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism for the antiproliferative effects of many anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The inhibitor of AF9/ENL-DOT1L/AF4 interactions was found to promote both cell differentiation and apoptosis in leukemia cells nih.gov.

Furthermore, studies on closely related N-(piperidine-4-yl)benzamide derivatives have shown that they can induce cell cycle arrest researchgate.net. One potent compound was observed to arrest HepG2 cells in the G2/M phase of the cell cycle researchgate.net. This arrest was associated with the modulation of key cell cycle regulatory proteins, including the enhanced expression of p53 and p21 and the inhibition of cyclin B1 researchgate.net. The ability of piperidine-based compounds to trigger apoptosis and G2/M phase arrest is a recurring mechanism, as seen with other antineoplastic agents acting on the microtubule network mdpi.com.

Inhibition of Intracellular Bacterial Growth (e.g., Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and new drugs are urgently needed to combat it researchgate.netnih.gov. Phenotypic screening of chemical libraries has identified several classes of compounds with potent anti-tubercular activity. Notably, the piperidine scaffold is a recurring feature in these hits researchgate.netnih.gov.

Two distinct chemotypes, the piperidinamines (PIP) and 4-phenyl piperidines (4PP), have been identified as potent inhibitors of M. tuberculosis growth in whole-cell assays researchgate.netnih.gov. Structure-activity relationship studies on these series aim to improve their potency and pharmacological properties. For both the 4PP and phenylcyclobutane carboxamide series, resistant mutants were found to have mutations in the MmpL3 gene, suggesting that the MmpL3 transporter is a likely target or part of the resistance mechanism for these compounds nih.gov. While specific MIC values for this compound were not available, the consistent identification of piperidine-containing compounds in anti-tubercular screens highlights the importance of this scaffold in developing new treatments for tuberculosis.

Antioxidant Activity (e.g., DPPH radical scavenging, metal chelating)

The antioxidant potential of various heterocyclic compounds, including those with piperidine and pyrrolidine moieties, has been a subject of significant research. In vitro antioxidant assays are crucial for determining the capacity of these compounds to neutralize free radicals and chelate metal ions, which are key processes in mitigating oxidative stress.

One area of investigation has been on pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Studies have employed methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and metal chelating activity tests to evaluate their antioxidant effects researchgate.net. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The degree of discoloration of the DPPH solution is proportional to the scavenging potential of the antioxidant. Metal chelating assays, on the other hand, assess the compound's ability to bind with pro-oxidant metals, such as iron and copper, rendering them inactive and preventing them from participating in an Fenton reaction that generate reactive oxygen species.

A review of piperidine-containing compounds highlights their potential as antioxidant agents scispace.com. Various derivatives have been synthesized and tested using in vitro methods like the DPPH and ferrous ion chelating assays scispace.com. For instance, certain piperidine derivatives with a trimethoxy substitution on a phenyl ring have demonstrated promising antioxidant activity in both types of assays scispace.com. The introduction of a hydroxy group on the phenyl ring of piperidinone oxime esters has also been shown to enhance antioxidant activity as measured by DPPH and other radical scavenging assays scispace.com. These findings underscore the importance of the substitution pattern on the piperidine ring in modulating antioxidant capacity.

Table 1: In Vitro Antioxidant Activity of Representative Piperidine Derivatives

| Compound Type | Assay | Key Findings | Reference |

| Pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | DPPH radical scavenging, Metal chelating | Exhibited antioxidant effects. | researchgate.net |

| Piperidine derivatives with trimethoxy substitution | DPPH, Ferrous ion chelating | Demonstrated promising antioxidant activity. | scispace.com |

| Piperidinone oxime esters with hydroxy group | DPPH, ABTS radical scavenging, FRAP, Cupric ion reducing | Enhanced antioxidant activity observed. | scispace.com |

General Biological Activities Reported for Structural Analogs

The structural framework of this compound is a component of various molecules that have been investigated for a range of biological activities. The inherent conformational flexibility of the piperidine and pyrrolidine rings makes them attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents pjps.pknih.gov.

Analgesic Properties

The piperidine ring is a key structural feature in many analgesic compounds, including opioids, where it is essential for their pain-relieving effects . Research has focused on synthesizing and evaluating novel piperidine and pyrrolidine derivatives for their analgesic potential.

A study on 4-(1-pyrrolidinyl) piperidine analogs revealed significant analgesic activity when evaluated using the tail-flick method in animal models iaea.org. The analgesic inhibitory potential of these compounds was found to be significant to highly significant iaea.org. The nature and position of substituents on the phenyl ring attached to the core structure were observed to influence the analgesic activity iaea.org.

Similarly, synthetic quaternary salts of alkyl piperidines have been explored for their analgesic properties. These compounds showed varying degrees of analgesic activity, with some exhibiting a longer duration of action compared to the standard drug pethidine pjps.pk. The introduction of cyclic structures like piperidine and pyrrolidine in place of a primary amino group in other classes of compounds, such as aryloxypropanolamines, has also been reported to increase analgesic activity nih.gov.

Table 2: Analgesic Activity of Selected Piperidine and Pyrrolidine Analogs

| Compound Class | Animal Model/Assay | Key Findings | Reference |

| 4-(1-pyrrolidinyl) piperidine analogs | Tail flick method | Showed significant to highly significant analgesic activity. | iaea.org |

| Alkyl piperidine analogs | Tail immersion method | Displayed varying degrees of analgesia with some showing a longer duration of action. | pjps.pk |

| Aryloxypropanolamines with piperidine/pyrrolidine | Not specified | Replacement of primary amino group with cyclic structures increased analgesic activity. | nih.gov |

| Pyrrolidinomorphinane derivatives | Writhing test in mice | Exhibited analgesic effects antagonized by naloxone, suggesting opioid system mediation. | researchgate.net |

Anti-inflammatory Potential

Structural analogs containing pyrrolidine and piperidine rings have been investigated for their anti-inflammatory properties. For instance, pyrrolidinomorphinane derivatives have demonstrated anti-inflammatory activity in experimental models of formalin and histamine-induced edema researchgate.net. This suggests that their analgesic effects may be, in part, mediated by their anti-inflammatory action researchgate.net.

A novel peroxisome proliferator-activated receptor δ (PPARδ) agonist featuring a 4-(1-pyrrolidinyl)piperidine structure has been designed and evaluated for its anti-inflammatory effects nih.gov. The introduction of the pyrrolidine group at the 4-position of the central piperidine ring was found to enhance its activity nih.gov. Furthermore, succinimide derivatives, which contain a pyrrolidine-2,5-dione structure, have shown potential effectiveness in inflammation mdpi.com.

Antipsychotic Activities

The piperidine and piperazine moieties are common structural features in many antipsychotic drugs nih.govresearchgate.net. The structural diversity of these compounds contributes to their varied neuropharmacological profiles nih.gov. Research has been directed towards developing multi-target antipsychotics by optimizing derivatives containing these heterocyclic rings.

One study reported the optimization of novel amide-piperidine (piperazine) derivatives that exhibit high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are key targets for antipsychotic action researchgate.net. The attachment of different heterocyclic groups to a core piperazine or piperidine structure has been shown to enhance antipsychotic effects researchgate.net.

Neuromodulatory Effects

The neuromodulatory effects of structural analogs often stem from their interactions with various receptors in the central nervous system. For example, piperazine and piperidine derivatives have been investigated as histamine H3 and sigma-1 receptor antagonists nih.gov. The piperidine ring has been identified as a crucial structural element for dual activity at these receptors nih.gov. Such dual-target ligands are of interest for their potential in modulating different neurotransmitter systems.

Neuroprotective Benefits

The potential neuroprotective benefits of pyrrolidine and piperidine derivatives are an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. N-benzylated (pyrrolidin-2-one) derivatives have been synthesized and evaluated for their anti-Alzheimer's activity researchgate.net. These compounds were designed based on the structure of donepezil, a known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease researchgate.net. Certain derivatives displayed an excellent anti-Alzheimer's profile in both in-vivo and in-vitro studies researchgate.net.

Computational and Theoretical Studies of this compound and Related Systems

Due to a lack of specific research data on the compound this compound concerning its interaction with the Epidermal Growth Factor Receptor Kinase (EGFRK), GABA transporter 1 (GAT-1), and I-kappa-B-kinase beta (IKKb), this article will discuss the computational and theoretical methodologies applied to closely related piperidine and pyrrolidine derivatives to provide a framework for potential future studies on the target compound.

Applications As a Synthetic Intermediate and Chemical Probe

Versatile Building Block in Complex Molecule Synthesis

The 3-(pyrrolidin-1-ylmethyl)piperidine scaffold represents a versatile building block for the construction of more complex molecules. Saturated heterocycles like pyrrolidine (B122466) and piperidine (B6355638) are sought after in drug design to create molecules with more three-dimensional character, moving away from flat, aromatic structures. whiterose.ac.uk The synthesis of complex natural products often relies on the use of chiral building blocks, and derivatives of both pyrrolidine and piperidine are frequently employed for this purpose. uow.edu.aunih.gov For instance, a multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been described starting from L-glutamic acid, highlighting the utility of substituted piperidines as key structural features in biologically active compounds.

While specific examples of the total synthesis of a complex natural product using this compound as a starting material are not readily found in the literature, the general synthetic utility of both the pyrrolidine and piperidine moieties is well-established. organic-chemistry.orgnih.gov The presence of two secondary amine functionalities in this compound allows for a variety of chemical transformations, making it a potentially valuable intermediate for the synthesis of diverse molecular architectures.

Ligand Design for Diverse Biological Targets

The design of ligands that can selectively interact with biological targets is a cornerstone of drug discovery. The this compound scaffold offers several features that are advantageous for ligand design. The three-dimensional arrangement of the two heterocyclic rings can be exploited to achieve specific binding to the active sites of enzymes and receptors. nih.govnih.gov The nitrogen atoms in the pyrrolidine and piperidine rings can act as hydrogen bond acceptors, while the carbon backbone provides a scaffold for the attachment of various functional groups to modulate properties such as potency, selectivity, and pharmacokinetics. nih.gov

The introduction of chiral centers, which is possible with substituted pyrrolidine and piperidine rings, can significantly influence the biological activity and selectivity of a ligand. nih.govnih.gov The different stereoisomers of a molecule can exhibit distinct binding modes to their biological targets, leading to different pharmacological profiles. nih.gov The conformational flexibility of the piperidine and pyrrolidine rings can also be controlled by the appropriate choice of substituents, further enabling the fine-tuning of ligand-target interactions. nih.gov

The utility of the pyrrolidine-piperidine motif in ligand design is exemplified by studies on various biological targets. For instance, derivatives containing these scaffolds have been investigated for their activity as inhibitors of enzymes and as ligands for G protein-coupled receptors (GPCRs). organic-chemistry.org The ability to systematically modify the structure of such scaffolds allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the properties of a lead compound.

Development of Chemical Probes for Biological Studies

Chemical probes are essential tools for elucidating biological pathways and identifying the molecular targets of bioactive compounds. nih.gov These probes are typically derived from a parent molecule with known biological activity and are modified to include a reporter group, such as a fluorescent tag or a biotin (B1667282) label, or a photoreactive group for photoaffinity labeling. nih.gov While no specific chemical probes derived from this compound have been reported, its structure lends itself to such modifications.

The secondary amine functionalities of the pyrrolidine and piperidine rings provide convenient handles for the attachment of various chemical moieties. For example, a fluorescent dye could be conjugated to the scaffold to create a fluorescent probe for use in cellular imaging studies to visualize the localization of the probe and its potential binding partners. mdpi.comresearchgate.net Alternatively, a biotin tag could be incorporated to enable the isolation and identification of target proteins through affinity purification techniques. nih.gov

Furthermore, the introduction of a photoreactive group, such as a diazirine or an aryl azide (B81097), would transform the molecule into a photoaffinity probe. nih.gov Upon photoactivation, such a probe can form a covalent bond with its binding partner, allowing for the identification of the target protein through techniques like mass spectrometry. nih.gov The development of such probes from the this compound scaffold could facilitate the study of its biological targets and mechanism of action.

Precursors for Drug Discovery Lead Compounds

The this compound scaffold serves as a valuable precursor for the discovery of new drug candidates. Its structural features are present in a variety of compounds that have been investigated for different therapeutic applications. A notable example is the development of selective κ-opioid receptor (KOR) agonists. The KOR is a target for the development of analgesics with a reduced side effect profile compared to traditional opioids that act on the μ-opioid receptor. organic-chemistry.org

In a search for novel KOR agonists, a series of compounds based on a 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (B8689530) scaffold were synthesized and evaluated. This scaffold is structurally related to this compound, featuring the same pyrrolidin-1-ylmethyl moiety attached to a nitrogen-containing heterocycle. The study identified a lead compound which, after further optimization, led to the discovery of potent and selective KOR agonists. nih.gov

The structure-activity relationship (SAR) studies of these compounds revealed the importance of the pyrrolidin-1-ylmethyl group for their activity. Modifications to this part of the molecule, as well as to other regions of the scaffold, led to significant changes in their binding affinity and functional activity at the KOR. The table below summarizes the in vitro binding affinities of selected compounds from this study, illustrating the role of the pyrrolidin-1-ylmethyl-containing scaffold in achieving high affinity for the target receptor.

| Compound | Structure | KOR-Ki (nM) | MOR-Ki (nM) | DOR-Ki (nM) |

|---|---|---|---|---|

| Lead Compound | 1-(Pyrrolidin-1-ylmethyl)-2-(N,N-dimethylcarbamoyl)-1,2,3,4-tetrahydroisoquinoline | 15.6 | >10000 | >10000 |

| Optimized Compound 1 | 1-(Pyrrolidin-1-ylmethyl)-2-(adamantan-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | 0.89 | 1850 | >10000 |

| Optimized Compound 2 | 1-(Pyrrolidin-1-ylmethyl)-2-((1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | 0.54 | 890 | >10000 |

Future Research Directions and Emerging Opportunities

Exploration of Underexplored Biological Targets for Scaffold Derivatives

While derivatives of the 3-(pyrrolidin-1-ylmethyl)piperidine scaffold have been extensively studied for their effects on targets like sigma and muscarinic receptors, a significant opportunity lies in exploring their potential against a wider range of biological targets. The inherent structural features of the scaffold—a basic piperidine (B6355638) ring linked to a pyrrolidine (B122466) moiety—offer a three-dimensional arrangement of nitrogen atoms that can be finely tuned to interact with various protein classes.

Future research will likely focus on screening libraries of these derivatives against less-explored targets implicated in disease. This includes certain G-protein coupled receptors (GPCRs), ion channels, and enzymes that have not traditionally been associated with this scaffold. For instance, the scaffold's conformational flexibility and basic centers make it a candidate for interacting with orphan GPCRs, for which endogenous ligands are unknown, or for modulating the activity of specific subtypes of potassium or calcium channels. Furthermore, exploring its potential as a backbone for enzyme inhibitors, beyond cholinesterases, could unveil new therapeutic avenues in areas like oncology and metabolic disorders. Systematic screening campaigns, coupled with chemoproteomics and activity-based protein profiling, will be instrumental in identifying these new molecular interactions and validating novel targets.

Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity

The generation of diverse and novel derivatives of the this compound scaffold is crucial for exploring its full potential. Traditional synthetic routes, while effective, can be linear and may not readily allow for broad structural diversification. Future efforts will concentrate on developing more advanced and efficient synthetic methodologies.

One promising area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com Applying MCRs to build or modify the piperidine or pyrrolidine rings can rapidly generate large libraries of analogs with varied substitution patterns. tandfonline.com Additionally, the development of stereocontrolled synthetic strategies is paramount. rsc.org Since the biological activity of chiral molecules is often dependent on their stereochemistry, methods that provide precise control over the formation of stereocenters within the scaffold are highly valuable. nih.govmdpi.com This includes asymmetric catalysis and the use of chiral building blocks derived from natural sources like proline. nih.govmdpi.com Furthermore, late-stage functionalization techniques, which allow for the modification of a core scaffold in the final steps of a synthesis, will enable the rapid introduction of diverse chemical groups, facilitating the fine-tuning of pharmacological properties. Flow chemistry and automated synthesis platforms are also expected to accelerate the production and purification of these compounds for high-throughput screening. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new ligands based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.

Design and Synthesis of Multi-Target Directed Ligands

Many complex diseases, such as neurodegenerative disorders and certain cancers, involve multiple biological pathways. A promising therapeutic strategy is the use of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.govnih.gov The this compound scaffold is an excellent starting point for the design of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric elements.

For example, in the context of Alzheimer's disease, researchers have designed piperidine-based MTDLs that simultaneously inhibit cholinesterases and beta-secretase 1 (BACE1), two key enzymes in the disease's pathology. nih.gov Future research will likely expand this concept to other target combinations. Derivatives of the this compound scaffold could be designed to, for instance, antagonize one receptor while agonizing another, or inhibit an enzyme while also blocking an ion channel. This approach requires a deep understanding of the structural biology of the intended targets to design molecules that can effectively bind to both. nih.gov The development of such compounds holds the potential for more effective and holistic treatments for complex multifactorial diseases. nih.gov

Further Elucidation of Stereochemical Control and Its Impact on Pharmacological Profiles

The stereochemistry of the this compound scaffold and its derivatives plays a critical role in their pharmacological activity. The piperidine ring can exist in different conformations, and the substituents at the 3-position can be in either an axial or equatorial orientation. Furthermore, if the pyrrolidine ring is also substituted, additional stereocenters are introduced, leading to multiple possible stereoisomers.

It is well-established that different stereoisomers of a drug can have vastly different potencies, selectivities, and metabolic profiles. Therefore, a key area of future research will be the detailed investigation of how each stereoisomer of a given derivative interacts with its biological target(s). This involves the stereoselective synthesis of each individual isomer, which can be a significant chemical challenge. rsc.orgnih.gov Once isolated, the pharmacological profiles of these pure isomers can be thoroughly characterized. This detailed understanding will not only lead to the development of more potent and selective drugs but also to safer medications by eliminating isomers that may be inactive or contribute to off-target effects. Advanced analytical techniques and computational modeling will be essential tools in this endeavor to fully map the relationship between three-dimensional structure and biological function.

Q & A

Basic: What are the recommended methods for synthesizing 3-(Pyrrolidin-1-ylmethyl)piperidine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves alkylation or reductive amination of pyrrolidine and piperidine derivatives. For example, coupling 3-(chloromethyl)piperidine with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide may improve yields in biphasic systems.

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using GC-MS or NMR .

Advanced: How can researchers resolve stereochemical challenges during the synthesis of this compound derivatives?

Answer:

Stereochemical control is critical for bioactive analogs. Strategies include:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine) to direct stereochemistry .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation .

- Chromatographic resolution : Separate diastereomers using chiral HPLC columns (e.g., Chiralpak® IA/IB) .

Data interpretation : Compare experimental optical rotation with computational models (DFT or molecular docking) to validate configurations .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

Standard characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., δ ~2.5–3.5 ppm for pyrrolidine N-CH₂ protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 169.17 g/mol).

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 71.2%, H: 10.7%, N: 18.1%) .

Quality control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers address contradictions in reported pharmacological data for this compound analogs?

Answer:

Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) may arise from:

- Structural heterogeneity : Subtle differences in substituents (e.g., fluorophenyl vs. chlorophenyl groups) alter bioactivity .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH affect receptor affinity measurements .

- Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation pathways .

Resolution : Perform head-to-head comparisons under standardized protocols and validate with orthogonal assays (e.g., SPR and calcium flux) .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Critical precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .